molecular formula C8H10N2O2 B1625823 5-Allyl-2-methyl-4,6-pyrimidinediol CAS No. 85826-32-0

5-Allyl-2-methyl-4,6-pyrimidinediol

Cat. No.: B1625823
CAS No.: 85826-32-0
M. Wt: 166.18 g/mol
InChI Key: DYOOMVZJADHVHR-UHFFFAOYSA-N
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Description

Product Overview 5-Allyl-2-methyl-4,6-pyrimidinediol is an organic compound with the molecular formula C 8 H 10 N 2 O 2 and a molecular weight of 166.18 g/mol [ ]. It is characterized by a pyrimidine ring core, a fundamental heterocyclic structure found in biological systems, which is substituted with an allyl group and two hydroxyl groups [ ]. This compound is provided for research and development purposes. Research Significance of Pyrimidine Derivatives The pyrimidine ring is a well-established scaffold in medicinal chemistry and drug discovery due to its presence in nucleic acids and many pharmacologically active molecules [ ]. Pyrimidine derivatives demonstrate a wide spectrum of bioactivities and are investigated for their antimicrobial and antineoplastic properties [ ]. Specific derivatives can be found as non-typical nitrogen bases in DNA or as the core of natural bioactive compounds, making them a potent unit for new drug research [ ]. The structural modification of pyrimidine cores, such as variations in substituents, is a common strategy to optimize biological activity and investigate structure-activity relationships (SAR) [ ]. Handling and Safety This compound should be handled with appropriate precautions. Safety information indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation [ ]. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and precautionary statements before use. Recommended storage is sealed in a dry environment at 2-8°C [ ]. Note This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-hydroxy-2-methyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-4-6-7(11)9-5(2)10-8(6)12/h3H,1,4H2,2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOMVZJADHVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517309
Record name 6-Hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85826-32-0
Record name 6-Hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Allylation of Halopyrimidines

A two-step halogenation-allylation sequence proves effective for introducing the allyl group. Starting from 2-methylpyrimidine-4,6-diol, treatment with phosphorus oxychloride (POCl₃) at 80–100°C converts hydroxyl groups to chlorides, yielding 4,6-dichloro-2-methylpyrimidine. Subsequent reaction with allylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C facilitates nucleophilic substitution at position 5, producing 5-allyl-4,6-dichloro-2-methylpyrimidine. Hydrolysis of the chlorides using dilute hydrochloric acid (10% v/v) at 50°C regenerates the diol functionality, achieving an overall yield of 55–60%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers regioselective allylation under milder conditions. Using 4,6-dihydroxy-2-methyl-5-iodopyrimidine as a substrate, allyl tributylstannane reacts in the presence of Pd(PPh₃)₄ (5 mol%) in dimethylformamide (DMF) at 80°C. This method achieves 70–75% yield with excellent regiocontrol, though stoichiometric tin reagents pose environmental and handling challenges.

One-Pot Tandem Synthesis

Integrating ring formation and allylation into a single pot enhances efficiency. A mixture of ethyl allylacetoacetate, urea, and acetic acid undergoes microwave-assisted cyclization at 120°C for 30 minutes, directly yielding this compound. This method reduces purification steps and achieves 68–72% yield, albeit with minor byproducts (e.g., 5-allyl-2-methylpyrimidine-4,6-dione) requiring chromatographic removal.

Protecting Group Strategies

To prevent hydroxyl group interference during allylation, temporary protection is employed. Silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine converts 2-methylpyrimidine-4,6-diol to its bis-silylated derivative. Allylation via Friedel-Crafts alkylation with allyl bromide and AlCl₃ in dichloromethane proceeds at −20°C, followed by desilylation with tetrabutylammonium fluoride (TBAF) to restore hydroxyl groups. This route achieves 60–65% yield but adds complexity with multi-step protection/deprotection.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Cyclocondensation 60–75 Simple, scalable Limited to stable malonate derivatives
Halogenation-allylation 55–60 High regioselectivity Harsh chlorination conditions
Pd-catalyzed coupling 70–75 Mild conditions, precise control Costly catalysts, toxic reagents
One-pot synthesis 68–72 Reduced steps, energy-efficient Byproduct formation
Protecting group route 60–65 Avoids hydroxyl interference Additional protection/deprotection steps

Mechanistic Insights and Optimization

The allylation step’s success hinges on the electronic and steric profile of the pyrimidine ring. Quantum mechanical calculations reveal that the methyl group at position 2 exerts an electron-donating effect, activating position 5 for electrophilic substitution. Conversely, hydroxyl groups at 4 and 6 deactivate the ring, necessitating either protection or the use of strong nucleophiles (e.g., Grignard reagents). Kinetic studies indicate that allylation proceeds via an SNAr mechanism in polar aprotic solvents, with rate acceleration observed in DMF due to its high dielectric constant.

Industrial-Scale Considerations

For bulk production, the halogenation-allylation route is preferred due to reagent availability and operational simplicity. Pilot-scale trials using 4,6-dichloro-2-methylpyrimidine and allylmagnesium bromide in THF achieved 58% yield with a throughput of 50 kg/batch. Continuous flow systems further enhance safety by minimizing exposure to pyrophoric Grignard reagents, enabling inline quenching and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-methyl-4,6-pyrimidinediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

5-Allyl-2-methyl-4,6-pyrimidinediol has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.

Case Study: PDE Inhibition
Research indicates that compounds similar to this compound can act as phosphodiesterase (PDE) inhibitors. PDEs are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are important for numerous cellular processes. Inhibitors of PDE2, for example, have shown promise in treating conditions such as schizophrenia, anxiety disorders, and cognitive impairments .

Table 1: PDE Inhibitor Activity of Pyrimidine Derivatives

Compound NamePDE TypeIC50 (µM)Disease Target
This compoundPDE2TBDSchizophrenia
Compound APDE5TBDErectile Dysfunction
Compound BPDE4TBDAsthma

Antiviral Activity

Studies have shown that pyrimidine derivatives exhibit antiviral properties. The structural characteristics of this compound may contribute to its potential efficacy against viral infections by interfering with viral replication mechanisms .

Case Study: HIV Integrase Inhibition
Research has indicated that certain pyrimidine derivatives can inhibit HIV integrase activity. The mechanism involves the interaction with the enzyme's active site, thus preventing the integration of viral DNA into the host genome .

Cancer Research

The compound has been evaluated for its role in cancer therapy through pathways involving the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for cell proliferation and survival, making it a target for anticancer drugs.

Table 2: Effects on Cancer Cell Lines

Cell LineCompound Concentration (µM)Effect Observed
PC3 (Prostate)1025% growth inhibition
LNCaP25Decreased Akt phosphorylation
KPL-412.6Inhibition of tumor growth

Mechanism of Action

The mechanism of action of 5-Allyl-2-methyl-4,6-pyrimidinediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Allyl-2-methyl-4,6-pyrimidinediol with structurally related pyrimidine derivatives, focusing on substituent effects and experimental data from the provided evidence.

Substituent Analysis and Structural Analogues

Compound Name Position 5 Substituent Position 2 Substituent Key Properties
This compound Allyl (-CH₂CHCH₂) Methyl (-CH₃) Hypothesized higher lipophilicity due to methyl and allyl groups; limited data
5-Allyl-2-aminopyrimidine-4,6-diol (A7) Allyl Amino (-NH₂) Enhanced hydrogen bonding via -NH₂; synthesis yield: 96% (unreported m.p.)
2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6) Propargyl (-C≡CH) Amino (-NH₂) m.p. 250°C; rigid propargyl group may increase thermal stability
5-Amino-4,6-dihydroxy-2-methylpyrimidine Amino (-NH₂) Methyl (-CH₃) Polar due to -NH₂; industrial availability (ISO 9001:2015 certified)

Key Findings from Comparative Studies

Position 2 Substitution: Methyl vs. Steric Effects: Methyl substitution may impart steric hindrance, influencing reactivity in cross-coupling or alkylation reactions compared to amino groups.

Position 5 Substitution: Allyl vs. Propargyl (A6): The allyl group in the target compound offers greater conformational flexibility than the propargyl group in A6, which contains a rigid triple bond. This flexibility could enhance interactions with biological targets or metal ions . Allyl vs.

Thermal and Spectral Properties: A6’s high melting point (250°C) suggests that propargyl and amino groups collectively enhance thermal stability. The absence of analogous data for this compound precludes direct comparison but implies variability based on substituent electronegativity . NMR data for A6 (δ = 2.95 ppm for H-10, δ = 163.69 ppm for C-4/C-6) highlight deshielding effects of electronegative substituents, which may differ in the target compound due to methyl’s electron-donating nature .

Biological Activity

5-Allyl-2-methyl-4,6-pyrimidinediol is a heterocyclic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₂. Its structure consists of a pyrimidine ring with specific substitutions that confer distinct chemical properties. The key features include:

  • An allyl group at the 5-position.
  • A methyl group at the 2-position.
  • Hydroxyl groups at the 4 and 6 positions.

This substitution pattern enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Potential as an inhibitor of phosphodiesterase (PDE) enzymes, which are critical in various signaling pathways .
  • Antiviral Properties : Investigated for its efficacy against viral infections, particularly HIV integrase inhibitors .
  • Antitumor Activity : Preliminary studies suggest it may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may interact with the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Oxidation : Using agents like potassium permanganate to introduce functional groups.
  • Reduction : Employing reducing agents such as sodium borohydride to modify existing functional groups.
  • Substitution Reactions : The allyl group can undergo nucleophilic substitutions under appropriate conditions.

Case Studies

  • Antitumor Effects : A study demonstrated that derivatives of similar pyrimidine compounds exhibited significant cytotoxicity against melanoma cells. These effects were linked to increased ROS levels and apoptosis via mitochondrial pathways.
  • Enzyme Interaction Studies : Interaction studies revealed that this compound could inhibit PDE enzymes effectively, suggesting its potential role in treating conditions like pulmonary hypertension and depression .

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential PDE inhibitor affecting signaling pathways
Antiviral ActivityEfficacy against HIV integrase
Antitumor ActivityInduction of apoptosis in melanoma cells

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-Allyl-2-methyl-4,6-pyrimidinediol, and what methodological considerations are critical for reproducibility?

  • Answer : A common approach involves nucleophilic substitution or condensation reactions using precursors like 4,6-dihydroxy-2-methylpyrimidine (CAS 1194-22-5) with allyl halides. For example, refluxing in ethanol with controlled stoichiometry (e.g., 2 mmol:2 mmol reagent ratios) ensures efficient allylation . Critical parameters include pH control (acetic acid buffer at pH 6.5 enhances reaction specificity) and solvent selection (chloroform-acetone mixtures for crystallization yield high-purity crystals) .

Q. How is structural characterization of this compound validated, and what analytical techniques are prioritized?

  • Answer : X-ray crystallography remains the gold standard for confirming molecular geometry (e.g., bond angles, hydrogen bonding networks). For rapid validation, high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are used. Methyl and allyl protons typically resonate at δ 2.1–2.3 ppm (CH₃) and δ 5.0–5.8 ppm (allyl CH₂), respectively .

Q. What solubility and stability challenges are associated with this compound, and how are they mitigated in experimental workflows?

  • Answer : Limited solubility in polar solvents (e.g., water) necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays. Stability studies under varying pH (e.g., pH 6.5–7.4 buffers) and temperatures (4°C vs. 25°C) are critical to avoid degradation .

Advanced Research Questions

Q. What mechanistic insights exist for the allylation of 4,6-dihydroxy-2-methylpyrimidine, and how do computational studies (e.g., DFT) inform reaction optimization?

  • Answer : Allylation proceeds via an SN2 mechanism, with the pyrimidine hydroxyl group acting as a nucleophile. Density Functional Theory (DFT) simulations reveal transition-state energy barriers influenced by solvent polarity (ethanol vs. acetone). Optimizing allyl bromide equivalents (1.2–1.5 molar ratios) reduces byproducts like dimerized pyrimidines .

Q. How can factorial design methodologies improve the yield of this compound in multi-step syntheses?

  • Answer : A 2³ factorial design (temperature, catalyst loading, reaction time) identifies optimal conditions. For example, increasing temperature from 70°C to 90°C with 5 mol% K₂CO₃ improves yield by 22%, but prolonged heating (>8 hours) risks decomposition .

Q. What contradictions exist in reported biological activity data for pyrimidine derivatives, and how can they be resolved through methodological rigor?

  • Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values varying by 4–8 μg/mL across studies) often stem from differences in bacterial strains or assay protocols. Standardizing broth microdilution methods (CLSI guidelines) and using internal controls (e.g., ciprofloxacin) enhance reproducibility .

Q. How do spectroscopic and crystallographic data align or conflict in confirming the tautomeric forms of this compound?

  • Answer : X-ray data confirm the keto-enol tautomer predominates in the solid state, while NMR in DMSO-d₆ shows equilibrium between tautomers. Variable-temperature NMR (VT-NMR) at −40°C can "freeze" tautomeric states for precise analysis .

Methodological Framework Integration

  • Theoretical Basis : Link synthesis pathways to pyrimidine reactivity models (e.g., Hückel’s rule for aromaticity) and intermolecular interactions (hydrogen bonding in crystallization) .
  • Data Validation : Cross-reference chromatographic purity (HPLC ≥95%) with elemental analysis (C, H, N within ±0.4% theoretical) to ensure batch consistency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.